molecular formula C25H17NO6 B11579411 2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11579411
M. Wt: 427.4 g/mol
InChI Key: WDKGCXWODPZUGW-UHFFFAOYSA-N
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Description

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a unique combination of benzodioxole, hydroxyphenyl, and chromenopyrrole moieties

Preparation Methods

The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form the methylenedioxy group.

    Attachment of the Hydroxyphenyl Group: This step involves the coupling of the benzodioxole moiety with a hydroxyphenyl derivative using a suitable coupling reagent such as a palladium catalyst.

    Construction of the Chromenopyrrole Core: This is typically the most complex step, involving cyclization reactions that form the chromenopyrrole structure. This may require specific conditions such as high temperature and the presence of strong acids or bases.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride to form corresponding alcohols.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anticancer and anti-inflammatory agents.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.

    Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, leading to inhibition or activation of these targets. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE include other benzodioxole derivatives and chromenopyrrole compounds. These compounds share structural similarities but may differ in their functional groups or substitution patterns, leading to variations in their chemical and biological properties. For example:

The uniqueness of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-(4-HYDROXYPHENYL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its combination of functional groups and the resulting properties, which may offer advantages in specific applications compared to its analogs.

Properties

Molecular Formula

C25H17NO6

Molecular Weight

427.4 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1-(4-hydroxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C25H17NO6/c27-16-8-6-15(7-9-16)22-21-23(28)17-3-1-2-4-18(17)32-24(21)25(29)26(22)12-14-5-10-19-20(11-14)31-13-30-19/h1-11,22,27H,12-13H2

InChI Key

WDKGCXWODPZUGW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=CC=C(C=C6)O

Origin of Product

United States

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